MAL-PEG8-t-boc-hydrazide
Overview
Description
MAL-PEG8-t-boc-hydrazide is a monodisperse PEG reagent with an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide .
Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Scientific Research Applications
Polymer-Modified Liposomes
MAL-PEG8-t-boc-hydrazide is utilized in the synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates, which are integral in the creation of polymer-grafted liposomes. These liposomes, enhanced by the chemical versatility of hydrazide groups, enable the attachment of various biologically relevant ligands, opening avenues for targeted drug delivery and diagnostic applications (Zalipsky, 1993).
Degradable Hydrogels for Tissue Engineering
This compound contributes to the development of degradable hydrogels, a critical component in tissue engineering. By modulating the degradation rates through structural alterations of hydrazide groups or the incorporation of hydroxylamines, these hydrogels offer controllable and tunable platforms for 3D cell culture and controlled cell release, fostering tissue regeneration and repair (Boehnke et al., 2015).
Protein PEGylation for Therapeutic Applications
The unique properties of this compound facilitate the site-specific PEGylation of recombinant proteins, significantly enhancing their therapeutic efficacy. This method has been employed to generate PEGylated interferon variants, preserving their antiviral activities while extending their stability and bioavailability (Thom et al., 2011).
Photoreactive Polymers for Controlled Drug Release
In the realm of drug delivery, this compound is pivotal in creating photoreactive polymers with caged carbonyl groups. These polymers, when exposed to UV light, undergo controlled cleavage, releasing drugs in a targeted and controlled manner. This property is particularly beneficial in designing hydrogels for on-demand drug release, ensuring precise delivery at the desired site and time (Sokolovskaya et al., 2014).
Functionalization of Polymers for Material Enhancement
The introduction of this compound in polymer chains leads to the formation of functionalized polyethylene glycol (PEG) with hydrazino groups. This modification has shown potential in enhancing the mechanical properties and compatibility of materials like epoxy resin, indicating broad applications in material science and engineering (Chen et al., 2020).
Mechanism of Action
Target of Action
MAL-PEG8-t-boc-hydrazide is a unique compound that belongs to the dPEG® product line . It is primarily used in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .
Mode of Action
This compound is a crosslinker containing an amino group and a Boc-protected hydrazide . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The boc group in the compound can be deprotected under mild acidic conditions , suggesting that the pH of the environment could potentially influence its action.
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N4O14/c1-31(2,3)49-30(40)34-33-27(37)7-10-41-12-14-43-16-18-45-20-22-47-24-25-48-23-21-46-19-17-44-15-13-42-11-8-32-26(36)6-9-35-28(38)4-5-29(35)39/h4-5H,6-25H2,1-3H3,(H,32,36)(H,33,37)(H,34,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQAMDLNTLCVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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